molecular formula C7H7BrN2 B7777860 Cyanomethyl pyridinium bromide

Cyanomethyl pyridinium bromide

Cat. No.: B7777860
M. Wt: 199.05 g/mol
InChI Key: KOHSEIWRKIJCDB-UHFFFAOYSA-M
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Description

Cyanomethyl pyridinium bromide is a versatile organic salt valued in scientific research primarily as a key synthetic intermediate and building block for more complex chemical structures. Its pyridinium core and reactive cyanomethyl group make it a valuable precursor in the development of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Researchers utilize this compound under conventional and modern green chemistry synthesis methods, including solvent-free, silica-supported microwave-assisted techniques, to create novel molecular entities with high efficiency and reduced environmental impact . A specific application includes its use in the synthesis of mono- and dimeric-substituted pyridinium bromides, which are then investigated for their biological activity . Such pyridinium derivatives are frequently screened for potent anticancer properties against various human cancer cell lines, such as lung adenocarcinoma (A-549), and are subjects of molecular docking studies to understand their interactions with protein targets like human CDK1/cyclinB1/CKS2 . The compound is offered with various CAS registry numbers, including 64636-81-3 and 141368-76-5, reflecting different substitution patterns on the pyridine ring . This compound is provided for research and development applications only. It is not for edible use, medicinal use, or diagnostic use. This product is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

2-pyridin-1-ium-1-ylacetonitrile;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2.BrH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHSEIWRKIJCDB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC#N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanomethyl pyridinium bromide typically involves the reaction of pyridine with acetonitrile in the presence of a brominating agent. The reaction conditions often include:

    Temperature: Moderate temperatures are usually sufficient.

    Solvent: Common solvents include acetonitrile or other polar solvents.

    Catalyst: A brominating agent such as bromine or N-bromosuccinimide (NBS) is used.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.

Chemical Reactions Analysis

Domino Cycloisomerization and Cyclocondensation

Cyanomethyl pyridinium salts undergo domino reactions with enaminones, forming pyrido[2,3-b]indolizine-10-carbonitriles . This process involves intramolecular cyclization rather than cycloaddition . Key observations:

  • Yield Optimization : Excess pyridinium salt (e.g., N-cyanomethyl-2,3-dimethylpyridinium bromide) increases yields from 33% to 85% .

  • Substrate Limitations : Aliphatic enaminones (R₃ = Me/Et) yield complex mixtures, while aryl enaminones (e.g., phenols) are effective .

Catalytic Role in Glycosylation

3,5-di(methoxycarbonyl)-N-(cyanomethyl)pyridinium bromide catalyzes O-glycosylation via a cooperative mechanism with thiourea. Key findings:

  • 1,2-Adduct Formation : NMR studies confirm a base-mediated 1,2-adduct between the pyridinium salt and acceptor, activating the glycosyl donor .

  • Optimal Conditions : 10 mol % catalyst in DCM at room temperature achieves 82% yield (e.g., 5a ) .

Glycosylation Reaction Table

EntryCatalyst (mol %)SolventTime (h)Yield (%)
210DCM456
325DCM586

Cycloaddition Reactions and Dimerization

Cyanomethyl pyridinium salts participate in [3+2] cycloadditions with alkyl propiolates under oxidant-free conditions. Heating induces dimerization, forming cyanoazaindolizine-indolizines via tandem cyclization :

  • Pathway 10 : Room-temperature cycloaddition generates 3-cyanoindolizines (e.g., methyl 3-cyanoindolizine-1-carboxylate) .

  • Heating Effect : Dimerization of pyridinium salts (e.g., 2c , 2f ) occurs at 80°C, leading to bispyridinium intermediates that undergo cyclization .

Dimerization Mechanism
Refluxing cyanomethyl pyridinium salts in acetonitrile forms dimers (e.g., 9c , 9f ) via intermolecular coupling, which then undergo cyclocondensation .

Preparation of Pyridin-2(1H)-ones

Cyanomethyl sulfonium bromide salts react with enaminones under basic conditions (Cs₂CO₃, DMSO) to form pyridin-2(1H)-ones (e.g., 3a ) .

Reaction Scope Table

EntryR₁R₂R₃Yield (%)
1MePhMe85
2Et4-ClC₆H₄Me88

Structural and Physicochemical Characterization

  • X-ray Diffraction : Confirmed the structure of pyridoindolizine 3b (CCDC 1922817) .

  • Fluorescence Properties : Pyridoindolizines exhibit green emission with high quantum yields .

  • Lipophilicity : Dimeric derivatives (e.g., 4 ) show moderate logP values (1.54–2.49), enhancing bioavailability .

Scientific Research Applications

Cyanomethyl pyridinium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts.

    Biology: The compound has potential biological activity and is studied for its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Cyanomethyl pyridinium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium ion can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Bromide Derivatives

Thermal Stability

Cyanomethyl pyridinium bromide exhibits thermal stability comparable to other N-alkylated pyridinium bromides. For example:

  • Hydroxyl-functionalized pyridinium bromides (e.g., 1Br, 10Br) show decomposition temperatures (Td) between 234–269°C, with minimal variation due to alkyl chain length or substitution patterns .
  • N-Ethylpyridinium bromide (Td = 230°C) and 2,3-dimethylpyridinium bromide (Td = 234°C) demonstrate that bulky substituents marginally affect thermal stability .
  • Fluorinated pyridinium bromides (e.g., 10-perfluoroalkyldecyl derivatives) exhibit similar stability, though fluorination slightly reduces cytotoxicity .

Structural and Physicochemical Properties

Crystallography and Phase Behavior
  • Thiourea pyridinium bromide forms inclusion compounds with ordered pyridinium cations in thiourea channels, undergoing phase transitions at 150 K (first-order) and 180 K (second-order) .
  • Dimeric pyridinium bromides (e.g., 1,1′-(1,3-phenylene bis(methylene) derivatives) show distinct crystal packing due to flexible aliphatic linkers, influencing solubility and melting points .
NMR and IR Spectroscopy
  • Pyridinium bromides exhibit characteristic ¹H-NMR shifts for protons near the nitrogen atom (δ = 9.17–9.24 ppm for Br⁻; δ = 8.47–8.62 ppm for PF6⁻) .
  • The cyano group in this compound would introduce distinct IR stretches (~2200 cm⁻¹ for C≡N) and downfield shifts in NMR due to electron withdrawal .
Anticancer and Antimicrobial Activity
  • Dimeric pyridinium bromides (e.g., compounds 1–4) show potent antiproliferative activity (IC50 < 50 μM in A549 lung cancer cells) via caspase activation and Bcl-2 downregulation . Lipophilicity and aliphatic chain length enhance cellular uptake and efficacy .
  • This compound is expected to have lower activity than dimeric analogs due to its monomeric structure and reduced hydrophobic interactions .
  • N-Hexadecylpyridinium bromide ([C16PIR][Br]) displays high toxicity to aquatic organisms (LC50 = 0.012 mg/L for daphnids), whereas shorter-chain derivatives like cyanomethyl may exhibit reduced ecotoxicity .
Enzyme Inhibition
  • Pyridinium oximes (e.g., pralidoxime) accelerate hydrolysis of carboxylate esters via nucleophilic oximate ions. Cyanomethyl derivatives may show weaker nucleophilicity due to the absence of oxime groups .
Corrosion Inhibition
  • Pyridinium bromides with hydrophobic alkyl chains (e.g., N-hexadecyl derivatives) inhibit mild steel corrosion in HCl (efficiency >90% at 30 mg/L) .
  • The hydrophilic cyano group in this compound may reduce corrosion inhibition efficiency compared to hydrophobic analogs .
Electrolyte Behavior
  • Pyridinium bromides act as strong electrolytes, dissociating completely in aqueous solutions (pH ~2.95 for C5H5NHBr) . Cyanomethyl derivatives likely share similar ionic dissociation properties.

Toxicity and Environmental Impact

  • N-Hexadecylpyridinium bromide ([C16PIR][Br]) is highly toxic to aquatic life (LC50 = 0.012 mg/L for daphnids), while fluorinated pyridinium bromides show reduced cytotoxicity (IC50 = 5–15 μM) .

Comparative Data Table

Property This compound N-Hexadecylpyridinium Bromide Dimeric Pyridinium Bromide Thiourea Pyridinium Bromide
Thermal Stability (Td) ~250°C (estimated) 230–269°C 240–260°C Phase transitions at 150–180 K
Anticancer Activity Moderate (predicted) Low High (IC50 < 50 μM) Not reported
Toxicity (Daphnids LC50) >1.60 mg/L (predicted) 0.012 mg/L Not reported Not reported
Corrosion Inhibition Moderate High (>90%) Not applicable Not applicable
NMR Shift (¹H) δ ~9.2 ppm (Br⁻) δ ~9.2 ppm δ ~8.5–9.2 ppm Not reported

Q & A

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if ventilation is inadequate .
  • Storage : Store in a cool, dry place away from incompatible substances (e.g., reducing agents, organic materials). Ensure containers are tightly sealed to avoid moisture absorption .
  • Spill Management : Neutralize spills with sodium bicarbonate or sand, then collect in chemical-resistant containers. Avoid dry sweeping to prevent dust dispersion .

Basic Question: How should researchers mitigate hazards during experimental procedures involving this compound?

Q. Methodological Answer :

  • Ventilation : Conduct reactions in a fume hood to minimize inhalation risks. Monitor airborne concentrations using real-time particulate sensors .
  • First Aid :
    • Skin Contact : Wash immediately with soap and water for 15 minutes.
    • Eye Exposure : Flush with water for 20 minutes and seek medical attention.
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Advanced Question: How can researchers optimize synthetic routes for Pyridinium Bromide Perbromide to improve yield and purity?

Q. Methodological Answer :

  • Reaction Solvent Selection : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Monitor bromine stoichiometry to avoid side reactions .
  • Purification Techniques : Recrystallize from ethanol/water mixtures to remove unreacted bromine. Purity can be verified via melting point (reported range: 130–135°C) and NMR spectroscopy (e.g., δ 8.5–9.0 ppm for pyridinium protons) .
  • Yield Tracking : Compare theoretical vs. experimental yields under varying temperatures (25–40°C) to identify optimal conditions.

Advanced Question: What analytical methods are most effective for characterizing this compound’s stability under different conditions?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles between 25–300°C to determine safe handling temperatures .
  • Hygroscopicity Testing : Expose samples to controlled humidity (20–80% RH) and monitor mass changes gravimetrically.
  • Spectroscopic Stability : Use FT-IR to detect bromine loss (disappearance of Br-Br stretch ~250 cm⁻¹) after prolonged storage .

Advanced Question: How can contradictory data on this compound’s reactivity be resolved in mechanistic studies?

Q. Methodological Answer :

  • Controlled Replication : Repeat experiments using standardized reagents and anhydrous conditions to isolate variables (e.g., trace moisture, solvent polarity) .
  • Computational Modeling : Perform DFT calculations to predict bromine transfer energetics and compare with experimental kinetic data.
  • Cross-Validation : Use multiple techniques (e.g., UV-Vis for reaction monitoring, GC-MS for byproduct identification) to confirm reaction pathways .

Basic Question: What regulatory compliance steps are required for international collaboration involving this compound?

Q. Methodological Answer :

  • EU Compliance : Verify absence from the SVHC list under REACH; note that Pyridinium Bromide Perbromide is not classified as a water hazard (WGK) .
  • U.S. Compliance : Adhere to OSHA HazCom 2012 labeling requirements and SARA 312 reporting thresholds for acute toxicity .

Advanced Question: How can researchers design environmentally sustainable disposal protocols for this compound?

Q. Methodological Answer :

  • Neutralization : React with sodium thiosulfate to reduce bromine content before disposal.
  • Waste Stream Segregation : Separate halogenated waste from general lab trash to comply with CWA and CAA guidelines .

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